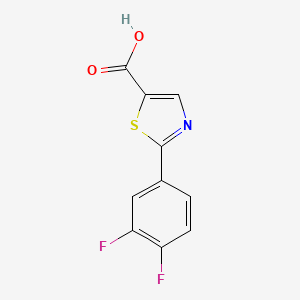

2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(3-7(6)12)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZSVRSWNQYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(S2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H5F2NO2S

- Molecular Weight : 241.22 g/mol

- CAS Number : 1156584-82-5

- IUPAC Name : this compound

- Appearance : Powder

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Thiazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole moieties have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : Thiazole derivatives can trigger programmed cell death in cancer cells. Flow cytometry assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines in a dose-dependent manner .

- Cell Cycle Arrest : Some thiazole derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth .

Research Findings and Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Effects : Effective against multiple cancer cell lines by inducing apoptosis and causing cell cycle arrest.

- Antioxidant Properties : Exhibits potential protective effects against oxidative stress and inflammation.

- Structure-Activity Relationship : Modifications in chemical structure can significantly influence the biological activity of thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(3,4-difluorophenyl)-1,3-thiazole-5-carboxylic acid is in the development of pharmaceuticals. The thiazole ring is known for its biological activity, and modifications to this structure can lead to compounds with enhanced therapeutic properties.

- Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory pathways. This compound's potential as an anti-inflammatory agent is under investigation, with preliminary results indicating a reduction in inflammatory markers in vitro .

- Anticancer Properties : Thiazole derivatives have also been explored for their anticancer potential. The ability of this compound to induce apoptosis in cancer cell lines is an area of active research .

Materials Science

In materials science, the unique properties of this compound make it suitable for use in the development of advanced materials.

- Organic Electronics : The compound's electronic properties can be leveraged in organic semiconductor applications. Research has shown that thiazole-based compounds can serve as electron transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Polymer Chemistry : Incorporating thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance polymers used in coatings and composites.

Agricultural Chemistry

The agricultural sector also benefits from the applications of this compound.

- Pesticides : Compounds containing thiazole moieties have been investigated for their efficacy as pesticides. The ability to modify the thiazole structure allows for the design of new agrochemicals with improved specificity and reduced environmental impact.

- Herbicides : Similar to pesticides, thiazole derivatives are being explored for their herbicidal properties. The structural characteristics of this compound may contribute to selective herbicide formulations that minimize damage to non-target plants.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to mono-fluorinated analogs like 2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid .

- Sulfonamide Derivatives : Sulfonamide-containing analogs exhibit increased hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Heterocyclic Carboxylic Acids with Aromatic Substitutions

Table 2: Cross-Heterocycle Comparisons

Key Observations:

- Thiazole vs.

- Pyrazole Derivatives : Pyrazole-based analogs (e.g., 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid) often exhibit stronger antimicrobial activity due to chlorine’s electronegativity, but may face higher toxicity risks .

Q & A

Basic: What structural features of 2-(3,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid make it a candidate for medicinal chemistry studies?

Answer:

The compound’s structure combines a thiazole core with a 3,4-difluorophenyl substituent and a carboxylic acid group. The thiazole ring provides a rigid heterocyclic scaffold that enhances binding interactions with biological targets, while the 3,4-difluorophenyl group introduces electron-withdrawing effects, improving metabolic stability and lipophilicity. The carboxylic acid moiety allows for hydrogen bonding and salt bridge formation, critical for target engagement (e.g., enzyme active sites). Comparative studies with analogs (e.g., 2-(4-Chlorophenyl)thiazole-5-carboxylic acid) highlight that fluorine substitution at the 3,4 positions reduces steric hindrance while maintaining bioactivity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm the positions of fluorine atoms and aromatic protons.

- Mass Spectrometry (HRMS) : To verify molecular weight (255.24 g/mol) and fragmentation patterns .

- HPLC-PDA/UV : For purity assessment, using C18 columns with mobile phases like acetonitrile/water (0.1% TFA).

- IR Spectroscopy : To identify the carboxylic acid O-H stretch (~2500–3000 cm) and thiazole ring vibrations (~1600 cm).

For advanced purity analysis, coupling HPLC with charged aerosol detection (CAD) is recommended to detect non-UV-active impurities .

Advanced: How can researchers optimize the synthesis of this compound to address low yields in the cyclocondensation step?

Answer:

Low yields in thiazole ring formation often arise from side reactions during cyclocondensation of α-haloketones with thioureas. Methodological improvements include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Catalysis : Add Lewis acids (e.g., ZnCl) to accelerate ring closure.

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of reactive intermediates.

Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>97%) .

Advanced: What experimental approaches resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Answer:

Discrepancies may arise from inadequate modeling of fluorine’s electrostatic effects or solvent interactions. Strategies include:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., TIP3P water) to assess conformational flexibility and hydration effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate docking-predicted ΔG values.

- Fluorine NMR : Probe direct interactions between fluorine atoms and target residues, as seen in studies of similar difluorophenyl-containing analogs .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

Store at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the thiazole ring or carboxylic acid group. Lyophilized samples in amber vials with desiccants (e.g., silica gel) show long-term stability (>24 months). Avoid aqueous solutions at neutral pH, as hydrolysis of the thiazole ring may occur .

Advanced: How can crystallographic analysis using SHELX software improve structural validation of this compound?

Answer:

SHELXL is ideal for refining small-molecule crystal structures due to its robust handling of displacement parameters and hydrogen bonding networks. Key steps:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve fluorine atoms (high electron density).

- Twinned Data Handling : Apply SHELXL’s twin refinement tools if crystal twinning is detected.

- Validation : Cross-check with PLATON’s ADDSYM to ensure no missed symmetry. Comparative studies show SHELXL outperforms other tools in modeling fluorine substituents accurately .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential dust generation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Safety data for analogs (e.g., thiophene-2-carboxylic acid) suggest low acute toxicity but caution against prolonged skin exposure .

Advanced: How does the electronic profile of the difluorophenyl group influence this compound’s reactivity in cross-coupling reactions?

Answer:

The 3,4-difluorophenyl group’s electron-deficient nature enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, fluorine’s strong C-F bond requires optimized conditions:

- Catalyst : Use Pd(PPh) with high ligand ratios to prevent catalyst poisoning.

- Base : CsCO in toluene/ethanol promotes transmetallation.

Studies on similar compounds show yields improve from 50% to >80% under these conditions .

Basic: Which databases or resources provide reliable physicochemical data for this compound?

Answer:

- PubChem CID 43658691 : For molecular weight, solubility, and spectral data.

- American Elements : High-purity samples (>97%) with batch-specific certificates of analysis .

- Reaxys : Synthetic protocols cross-referenced with peer-reviewed journals.

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

Answer:

Variability often stems from residual solvents or amorphous impurities. Mitigation steps:

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.

- Forced Degradation Studies : Expose to heat, light, and humidity to identify labile functional groups.

- Bioassay Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate.

Data from impurity profiling of related thiazoles (e.g., febuxostat intermediates) support these practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.